Odd-Chain Fatty Acid Moiety as a Structural Differentiator
The heptadecanoate anion (C17) is the only odd-chain saturated fatty acid in the C14–C18 magnesium salt series. Its chain length lies precisely between the two most widely employed homologues, magnesium palmitate (C16) and magnesium stearate (C18). The free acid melting point of heptadecanoic acid is 61.3 °C, compared with 62.9 °C for palmitic acid and 69.9 °C for stearic acid [1]. The alternating odd–even melting-point pattern in fatty acids is well established and is expected to propagate into the magnesium salts, conferring a non-linear variation in thermal properties that cannot be interpolated from even-chain data alone.
| Evidence Dimension | Free fatty acid melting point as a predictor of magnesium salt thermal behavior |
|---|---|
| Target Compound Data | Free acid moiety: heptadecanoic acid m.p. 61.3 °C |
| Comparator Or Baseline | Palmitic acid (62.9 °C) and stearic acid (69.9 °C) |
| Quantified Difference | Heptadecanoic acid m.p. is 1.6 °C lower than palmitic acid and 8.6 °C lower than stearic acid |
| Conditions | Literature values for pure free fatty acids; salt melting points require experimental determination |
Why This Matters
Chain-length-driven shifts in melting point directly impact the usable temperature range in lubricant, release-agent, and hot-melt formulation applications, making potency-based substitution alone insufficient.
- [1] Wikipedia contributors. (2008). Margaric acid. In Wikipedia, The Free Encyclopedia. Melting point: 61.3 °C. Boiling point: 227 °C at 100 mmHg. View Source
